Cas no 13479-13-5 (Benzeneacetic acid, a-phenyl-a-(2-propyn-1-yloxy)-,2-(dimethylamino)ethyl ester)

Benzeneacetic acid, a-phenyl-a-(2-propyn-1-yloxy)-,2-(dimethylamino)ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetic acid, a-phenyl-a-(2-propyn-1-yloxy)-,2-(dimethylamino)ethyl ester
- 2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate
- PARGEVARINE HCL
- BE 50
- pargeverine
- Propinox
- Terisal
- PARGEVERINE HCL
- Pargeverine hydrochloride
- diphenyl(2-propynyloxy)aceticacid2-(dimethylamino)ethylester
- diphenyl(2-propynyloxy)-aceticaci2-(dimethylamino)ethylester
- alpha-phenyl-alpha-(2-propynyloxy)-benzeneaceticaci2-(dimethylamino)eth
- alpha-phenyl-alpha-(2-propynyloxy)-benzeneaceticaci2-(dimethylamino)ethy
- be50
- Viadil
- Pargeverina
- Q27291011
- NCGC00164558-01
- CHEBI:135433
- UNII-UC61HM8FX0
- Pargeverinum [INN-Latin]
- ACETIC ACID, DIPHENYL(2-PROPYNYLOXY)-, 2-(DIMETHYLAMINO)ETHYL ESTER
- Pargeverina [INN-Spanish]
- Pargeverine (INN)
- Benzeneacetic acid, .alpha.-phenyl-.alpha.-(2-propynyloxy)-, 2-(dimethylamino)ethyl ester
- Diphenyl(2-propynyloxy)acetic acid 2-(dimethylamino)ethyl ester
- Pargeverine [INN]
- DTXSID1048386
- Pargeverin
- QNPHCSSJLHAKSA-UHFFFAOYSA-N
- Pargeverinum
- N,N-Dimethyl-[2-(2,2-diphenyl)-2-prop-2-ynyloxyacetoxy]ethylamine
- BRN 2226014
- Benzeneacetic acid, alpha-phenyl-alpha-(2-propynyloxy)-, 2-(dimethylamino)ethyl ester
- CHEMBL1872101
- NS00124724
- PARGEVERINE [WHO-DD]
- 2-(Dimethylamino)ethyl diphenyl(2-propynyloxy)acetate
- 13479-13-5
- SCHEMBL2111437
- UC61HM8FX0
- Viadil (TN)
- D07466
-
- Inchi: InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3
- InChI-sleutel: QNPHCSSJLHAKSA-UHFFFAOYSA-N
- LACHT: CN(CCOC(C(C1C=CC=CC=1)(OCC#C)C1C=CC=CC=1)=O)C
Berekende eigenschappen
- Exacte massa: 337.16800
- Monoisotopische massa: 337.167794
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 9
- Complexiteit: 435
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 3.3
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 38.8
Experimentele eigenschappen
- Dichtheid: g/cm3
- Kookpunt: 460.7°Cat760mmHg
- Vlampunt: 232.4°C
- Brekindex: 1.556
- PSA: 38.77000
- LogboekP: 2.68480
Benzeneacetic acid, a-phenyl-a-(2-propyn-1-yloxy)-,2-(dimethylamino)ethyl ester Beveiligingsinformatie
Benzeneacetic acid, a-phenyl-a-(2-propyn-1-yloxy)-,2-(dimethylamino)ethyl ester Douanegegevens
- HS-CODE:2922509090
- Douanegegevens:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzeneacetic acid, a-phenyl-a-(2-propyn-1-yloxy)-,2-(dimethylamino)ethyl ester Gerelateerde literatuur
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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